1,6-Dichlorooctane
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Overview
Description
1,6-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2. It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the first and sixth carbon atoms of an octane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and bifunctional nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dichlorooctane can be synthesized through several methods. One common method involves the chlorination of octane. This process typically requires the presence of a catalyst and specific reaction conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of octane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction is carried out under controlled conditions to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dichlorooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form octane by removing the chlorine atoms.
Oxidation Reactions: Under specific conditions, this compound can be oxidized to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: Products include alcohols, amines, or other substituted hydrocarbons.
Reduction: The primary product is octane.
Oxidation: Products can vary depending on the conditions but may include carboxylic acids or ketones.
Scientific Research Applications
1,6-Dichlorooctane has several applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and other materials due to its bifunctional nature.
Mechanism of Action
The mechanism of action of 1,6-Dichlorooctane involves its reactivity as a bifunctional alkylating agent. The chlorine atoms can be displaced by nucleophiles, leading to the formation of new bonds and the modification of molecular structures. This reactivity makes it useful in various chemical transformations and industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromooctane: Similar in structure but with bromine atoms instead of chlorine.
1,6-Diiodooctane: Contains iodine atoms and exhibits different reactivity due to the larger atomic size of iodine.
1,6-Dichlorohexane: A shorter chain analog with six carbon atoms instead of eight.
Uniqueness
1,6-Dichlorooctane is unique due to its specific chain length and the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs. Its bifunctional nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
56375-94-1 |
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Molecular Formula |
C8H16Cl2 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
1,6-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-8(10)6-4-3-5-7-9/h8H,2-7H2,1H3 |
InChI Key |
LIKSOBPPKMSFGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCl)Cl |
Origin of Product |
United States |
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